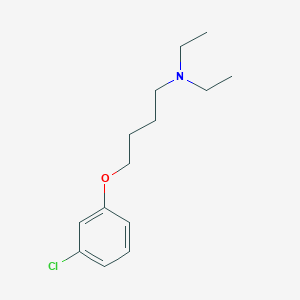![molecular formula C18H17FN4OS2 B4652812 N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B4652812.png)
N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
Vue d'ensemble
Description
The compound “N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(4-methylphenyl)urea” is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Applications De Recherche Scientifique
Antimicrobial Agent
1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound can be synthesized using various starting materials and has shown potent activity against bacterial strains such as E. coli, B. mycoides, and C. albicans. Some derivatives have outperformed others, indicating the potential for optimization in antimicrobial efficacy .
Antibacterial Activity
The antibacterial activity of 1,3,4-thiadiazole derivatives is noteworthy, particularly against strains like Klebsiella pneumoniae and Staphylococcus hominis. These compounds have been found to inhibit the growth of these bacteria, which is crucial given the rising concern over antibiotic resistance. The structure-activity relationship (SAR) of these derivatives can be further explored to enhance their antibacterial properties .
CT-DNA Binding Studies
These derivatives have also been studied for their interaction with calf thymus-DNA (CT-DNA). Understanding how these molecules bind to DNA can provide insights into their mechanism of action and potential applications in gene therapy or as a tool in molecular biology research .
Bioactive Molecule Synthesis
The compound’s core structure makes it an excellent candidate for the synthesis of bioactive molecules. Its reactivity allows for the creation of various nitrogen, oxygen, sulfur, and selenium-containing compounds, which can be used in pharmaceutical and industrial applications .
Pharmacological Research
Due to the presence of the N–C–S– moiety, 1,3,4-thiadiazole derivatives are assumed to exhibit a broad spectrum of pharmacological activities. Their aromaticity provides in vivo stability and low toxicity, making them suitable for further research in drug development .
Inhibitory Activity Against Plant Pathogens
Some 1,3,4-thiadiazole derivatives have shown inhibitory activity against plant pathogens like P. infestans. This opens up possibilities for their use in agricultural research to develop new fungicides or pesticides that can protect crops from diseases .
Propriétés
IUPAC Name |
1-[5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS2/c1-12-2-8-15(9-3-12)20-17(24)21-18-23-22-16(26-18)11-25-10-13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOCYUCRGUCBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-ethylphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4652730.png)

![4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4652747.png)


amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4652772.png)
![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B4652774.png)
![N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4652782.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline](/img/structure/B4652784.png)
![3-[2-(4-benzyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4652791.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea](/img/structure/B4652805.png)
![8-quinolinyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4652806.png)

![methyl 4-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4652821.png)